Ceronapril

Description

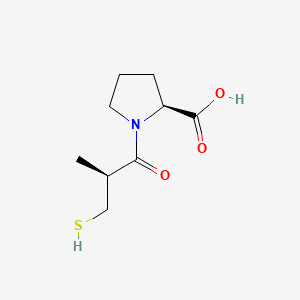

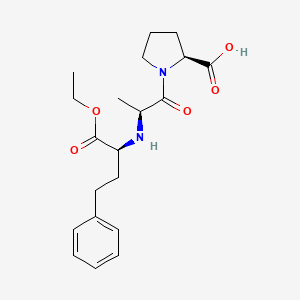

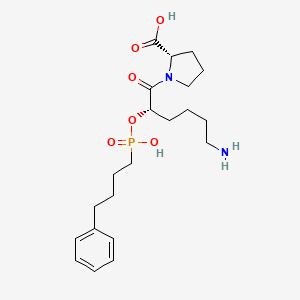

structure given in first source; RN given for (S)-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLTXNCFVRALQ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891418 | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111223-26-8, 120122-26-1 | |

| Record name | Ceronapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceronapril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERONAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceronapril's Mechanism of Action on Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with the ACE active site. It includes a detailed examination of its inhibitory kinetics, the pivotal role of its phosphonate group in binding to the catalytic zinc ion, and a summary of its in vitro and in vivo potency. This guide also outlines a standard experimental protocol for assessing ACE inhibition and employs visualizations to illustrate the renin-angiotensin system and the molecular interactions underpinning this compound's efficacy.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A central component of this system is the angiotensin-converting enzyme (ACE), a zinc-dependent metalloproteinase. ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. By inhibiting ACE, drugs can effectively lower blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure.

This compound belongs to the class of phosphonate-containing ACE inhibitors. Its mechanism of action is centered on the high-affinity, competitive inhibition of ACE, thereby preventing the generation of angiotensin II and the degradation of bradykinin.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibition of angiotensin-converting enzyme in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and provide a comparison with other classes of ACE inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Species/Source | Reference |

| IC50 | 36 nM | Not Specified | [1] |

| IC50 | ~34 nM | Rat Brain Slices | [2] |

| IC50 | ~34 nM | Rat Cerebrospinal Fluid | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Route of Administration | Species | Reference |

| ED50 | 0.063 µM/kg | Intravenous (IV) | Male Sprague-Dawley Rats | [1] |

| ED50 | 0.53 µM/kg | Oral (PO) | Male Sprague-Dawley Rats | [1] |

Molecular Mechanism of Action: The Role of the Phosphonate Group

The inhibitory activity of this compound is primarily attributed to the interaction of its phosphonate group with the active site of the angiotensin-converting enzyme. ACE inhibitors are designed to mimic the transition state of the natural substrate, angiotensin I, binding with high affinity to the enzyme's active site.

Based on studies of other phosphonate-containing ACE inhibitors, the mechanism involves the following key interactions:

-

Zinc Ion Chelation: The phosphonate group of this compound acts as a potent zinc-binding moiety. The oxygen atoms of the phosphonate form strong coordinate bonds with the catalytic zinc ion (Zn²⁺) located in the active site of ACE. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme.

-

Hydrogen Bonding: The phosphonate group also participates in a network of hydrogen bonds with surrounding amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

-

Interaction with Active Site Pockets: Other functional groups of the this compound molecule interact with the S1 and S2' pockets of the ACE active site, contributing to its binding affinity and specificity.

While a crystal structure of this compound complexed with ACE is not publicly available, molecular modeling studies of other phosphonate inhibitors provide a strong basis for understanding these interactions.

Signaling Pathway: The Renin-Angiotensin System

The following diagram illustrates the renin-angiotensin system and the point of intervention for ACE inhibitors like this compound.

Caption: The Renin-Angiotensin System and this compound's point of inhibition.

Logical Relationship: this compound's Binding to the ACE Active Site

The following diagram illustrates the key molecular interactions between this compound and the active site of ACE.

Caption: Key interactions of this compound within the ACE active site.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a detailed methodology for a common in vitro assay used to determine the ACE inhibitory activity of compounds like this compound. This protocol is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound (or other inhibitor)

-

Borate buffer (pH 8.3)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of this compound in deionized water to obtain a range of concentrations for IC50 determination.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a specific volume of borate buffer.

-

Add a defined amount of the this compound solution (or water for the control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific volume of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the enzymatic reaction by adding 1N HCl.

-

Add ethyl acetate to the reaction mixture to extract the hippuric acid formed.

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

-

Re-dissolve the dried hippuric acid in a known volume of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro ACE inhibition assay.

Caption: Workflow for the in vitro ACE inhibition assay.

Conclusion

This compound is a potent inhibitor of the angiotensin-converting enzyme, acting through a competitive mechanism centered on the high-affinity interaction of its phosphonate group with the catalytic zinc ion in the ACE active site. Its efficacy has been demonstrated through both in vitro and in vivo studies, highlighting its potential as a therapeutic agent for cardiovascular diseases. The detailed understanding of its mechanism of action, as outlined in this guide, provides a valuable resource for researchers and professionals in the field of drug discovery and development. Further structural studies on the this compound-ACE complex could provide even greater insights for the design of next-generation ACE inhibitors with enhanced potency and selectivity.

References

Ceronapril: A Technical Analysis of its Discontinued Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the development history of Ceronapril (SQ 29,852), an angiotensin-converting enzyme (ACE) inhibitor, and analyzes the available scientific literature to understand the potential reasons behind the cessation of its clinical development. Initially developed by Bristol Myers Squibb, this compound showed promise in preclinical studies but ultimately never reached the market.[1]

Introduction to this compound

This compound is a phosphonate-containing ACE inhibitor designed to treat cardiovascular diseases, such as hypertension, and nervous system disorders.[1] Like other drugs in its class, its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.

Mechanism of Action: ACE Inhibition

This compound, as an ACE inhibitor, competitively blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention. By inhibiting the production of angiotensin II, this compound was expected to induce vasodilation, reduce peripheral vascular resistance, and consequently lower blood pressure. The common signaling pathway for ACE inhibitors is depicted below.

Preclinical and Clinical Development Status

This compound underwent preclinical and early-phase clinical studies. However, its global research and development status is listed as "Discontinued," and it was never marketed.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and early clinical investigations of this compound.

Table 1: Preclinical Efficacy of this compound (SQ 29,852) in Spontaneously Hypertensive Rats (SHR)

| Parameter | Captopril | This compound (SQ 29,852) | Reference |

|---|---|---|---|

| Oral Dose (mg/kg) | 30 | 100 | [2] |

| Onset of Action | Rapid | Delayed | [2] |

| Duration of Action | Shorter | Long-lasting | [2] |

| Brain ACE Inhibition (ex vivo) | Modest and short-lasting | Long-lasting | [2] |

| Kidney ACE Inhibition (ex vivo) | Significant | Significant |[2] |

Table 2: Intestinal Absorption Parameters of this compound (SQ 29,852) in Rats

| Parameter | Lisinopril | This compound (SQ 29,852) | Reference |

|---|---|---|---|

| Absorption from Jejunum | Relatively low | Well absorbed | [3][4] |

| Absorption Mechanism | Non-passive (peptide carrier-mediated) | Non-passive with a small passive component | [3][4] |

| J*max (maximal flux) | 0.032 | 0.16 | [3][4] |

| Km (Michaelis constant, mM) | 0.082 | 0.08 | [3][4] |

| P*c (carrier permeability) | 0.39 | 2.0 | [3][4] |

| P*m (passive permeability) | Not significant | 0.25 |[3][4] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound (SQ 29,852) has been described in the literature. The following is a conceptual workflow based on available information.

ACE Inhibition Assay

The inhibitory activity of this compound on ACE was likely determined using an in vitro assay. A general experimental workflow for such an assay is outlined below.

Reasons for Discontinuation: An Analysis

The precise reasons for the discontinuation of this compound's development have not been publicly disclosed by Bristol Myers Squibb. However, by analyzing the available data and considering common factors in drug development attrition, we can infer potential contributing factors.

-

Efficacy: While preclinical studies showed this compound to be a potent and long-acting ACE inhibitor, it may not have demonstrated a superior clinical benefit over other ACE inhibitors already on the market or in late-stage development at the time. The landscape of ACE inhibitors was becoming increasingly crowded, and a new entrant would have needed to show a clear advantage.

-

Safety and Tolerability: The safety profile of this compound in human clinical trials is not publicly available. Adverse events are a common cause of drug development failure. It is possible that unforeseen side effects emerged during Phase I or II trials that were deemed unacceptable.

-

Pharmacokinetics: The pharmacokinetic study in healthy male volunteers would have provided crucial data on absorption, distribution, metabolism, and excretion.[5] While preclinical data in rats suggested good absorption, the human pharmacokinetics may have revealed complexities or suboptimal properties that would have hindered its development.

-

Market Competition and Strategic Decisions: The late 1980s and early 1990s saw the approval and widespread use of several successful ACE inhibitors. Bristol Myers Squibb may have made a strategic decision to allocate resources to other more promising drug candidates in their pipeline rather than compete in a saturated market.

Conclusion

The development of this compound was halted despite promising preclinical data. The absence of a definitive public statement from the manufacturer makes it challenging to pinpoint a single reason for its discontinuation. It is likely that a combination of factors, potentially including a lack of demonstrable superior efficacy, an undesirable safety profile in early clinical trials, or strategic business considerations in a competitive market, contributed to the decision to cease its development. This case serves as a reminder of the high attrition rates in pharmaceutical R&D and the multifaceted decision-making process involved in bringing a new drug to market.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Annual Report 2022 - Bristol-Myers Squibb [annual-report.bms.com]

- 3. Annual reports - Bristol Myers Squibb [bms.com]

- 4. Annual Report 2024 - Bristol Myers Squibb [annual-report.bms.com]

- 5. publicnow.com [publicnow.com]

In-Depth Technical Guide: Early-Phase Clinical and Preclinical Data for Ceronapril

Disclaimer: Ceronapril is an investigational angiotensin-converting enzyme (ACE) inhibitor that was developed by Bristol Myers Squibb. Its development was discontinued, and it was never marketed. The following information is a compilation of data from publicly available scientific literature, primarily from the early 1990s. Comprehensive early-phase clinical trial data is not publicly accessible, and this document is based on the limited information available in published abstracts and summaries.

Introduction to this compound

This compound (also known as SQ 29,852) is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor.[1] Like other drugs in its class, this compound was investigated for the treatment of hypertension and other cardiovascular diseases. Its mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of angiotensin II, a potent vasoconstrictor.

Mechanism of Action

This compound competitively inhibits the angiotensin-converting enzyme, which is responsible for the conversion of the inactive decapeptide angiotensin I to the active octapeptide angiotensin II. Angiotensin II has multiple effects that increase blood pressure, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By blocking the production of angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.

Signaling Pathway

Preclinical Pharmacodynamic Data

A study in male Sprague-Dawley rats investigated the ex vivo effects of orally administered this compound on ACE activity in various tissues.[2]

Quantitative Pharmacodynamic Data

| Parameter | Value | Tissue/Fluid | Method |

| In Vitro IC₅₀ | ~34 nM | Brain slices | In vitro autoradiography |

| In Vitro IC₅₀ | ~34 nM | Cerebrospinal Fluid (CSF) | Fluorimetric enzyme assay |

| Time to ACE Inhibition | 3 hours (rapid) | Plasma, Kidney, Lung | Ex vivo after 100 mg/kg oral dose |

| Duration of Inhibition | Up to 48 hours | Kidney | Ex vivo after 100 mg/kg oral dose |

| Recovery of ACE Activity | 8 hours (rapid) | Plasma, Lung | Ex vivo after 100 mg/kg oral dose |

| ACE Inhibition Onset (Brain) | 8 hours (slow) | Subfornical Organ (SFO) | Ex vivo after 100 mg/kg oral dose |

| Duration of Inhibition (Brain) | 24 to 48 hours | Subfornical Organ (SFO) | Ex vivo after 100 mg/kg oral dose |

Data synthesized from the abstract of Chen BZ, et al. Neuropharmacology. 1992.[2]

Experimental Protocol: Preclinical ACE Inhibition Study

The following is a high-level summary of the experimental protocol based on the available abstract.[2]

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration: Oral administration of this compound (100 mg/kg).

-

Tissue and Fluid Collection: Plasma, kidney, lung, brain regions, and cerebrospinal fluid were collected at various time points post-administration.

-

Analytical Methods:

-

Tissue ACE Activity: Measured by in vitro autoradiography.

-

CSF ACE Activity: Measured by a fluorimetric enzyme assay.

-

-

In Vitro Studies: The inhibitory concentration (IC₅₀) of this compound was determined in brain slices and CSF.

Early-Phase Clinical Pharmacokinetic Data

A study was conducted in healthy male volunteers to evaluate the pharmacokinetics of this compound. While specific pharmacokinetic parameters are not available in the abstract, the study methodology provides insight into the early clinical investigation of the drug.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life from this study are not available in the public domain.

Experimental Protocol: Phase 1 Pharmacokinetic Study

The protocol for the pharmacokinetic study in healthy male volunteers involved the development and use of a specific analytical method to measure drug concentrations.[3]

-

Subjects: Healthy male volunteers.

-

Study Design: Likely a single-dose, dose-escalation study, which is standard for Phase 1 pharmacokinetic trials.

-

Biological Sample Collection: Biological fluids (presumably blood/plasma) were collected over time.

-

Analytical Method: A radioimmunoassay (RIA) was developed for the measurement of this compound.

-

Assay Range: 0 to 500 ng/ml.

-

Sensitivity: 1.0 ng/ml.

-

Experimental Workflow

Safety and Tolerability

Detailed safety and tolerability data from early-phase clinical trials are not publicly available. As with other ACE inhibitors, potential side effects would likely have included cough, hypotension, hyperkalemia, and angioedema.

Conclusion

The available preclinical and early clinical data for this compound demonstrate its potency as an ACE inhibitor with oral activity. The preclinical studies in rats showed significant and prolonged ACE inhibition in target tissues like the kidney.[2] The development of a sensitive radioimmunoassay enabled the conduct of a pharmacokinetic study in healthy volunteers, a critical step in early drug development.[3] However, due to the discontinuation of its development, a comprehensive public record of its clinical pharmacology, efficacy, and safety profile remains unavailable. This technical guide summarizes the foundational scientific investigations into this compound based on the limited accessible information.

References

Preclinical In Vivo Studies of Ceronapril: A Technical Guide

An In-depth Analysis of Efficacy, Pharmacokinetics, and Safety in Animal Models for Researchers, Scientists, and Drug Development Professionals.

Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor also known as SQ 29,852, demonstrated antihypertensive effects in several preclinical animal models during its development. Although the drug was ultimately discontinued and not marketed, the surviving data from its in vivo evaluation provides valuable insights into its pharmacological profile. This technical guide synthesizes the available preclinical data on this compound, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Efficacy in Hypertensive Animal Models

This compound was evaluated in standard animal models of hypertension, primarily the spontaneously hypertensive rat (SHR) and the two-kidney, one-clip (2K1C) renovascular hypertension model in rats. These studies aimed to determine the dose-dependent effects on blood pressure and the duration of action.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

-

Experimental Protocol: Male spontaneously hypertensive rats (SHR) are typically used. Prior to the study, rats are acclimatized to the laboratory conditions and trained for blood pressure measurement. A baseline blood pressure is established over several days. This compound is administered orally, often via gavage, at various doses. Blood pressure is then monitored at multiple time points post-administration to determine the magnitude and duration of the antihypertensive effect. A common method for blood pressure measurement in conscious rats is the tail-cuff method. For continuous monitoring, radiotelemetry implants can be used.

Blood Pressure Reduction in Renovascular Hypertensive Rats

-

Experimental Protocol: The two-kidney, one-clip (2K1C) model of renovascular hypertension is induced in rats by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This leads to activation of the renin-angiotensin-aldosterone system and subsequent hypertension. Following a stabilization period after surgery to allow for the development of hypertension, this compound is administered orally. Arterial pressure is measured to assess the antihypertensive efficacy. In some protocols, direct arterial cannulation allows for continuous and accurate blood pressure monitoring.

Table 1: Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Dose (µmol/kg, p.o.) | Effect on Blood Pressure | Duration of Action | Citation |

| Spontaneously Hypertensive Rats (SHR) | 23 | Significant blood pressure lowering | Lasted 24 hours | [1] |

| Spontaneously Hypertensive Rats (SHR) | 68 | Significant blood pressure lowering | Lasted 24 hours | [1] |

| Two-Kidney, One-Clip Hypertensive Rats | 2.3 | Significant and dose-related fall in arterial pressure | Persisted for 24 hours | [1] |

| Two-Kidney, One-Clip Hypertensive Rats | 6.8 | Significant and dose-related fall in arterial pressure | Persisted for 24 hours | [1] |

| Two-Kidney, One-Clip Hypertensive Rats | 23 | Significant and dose-related fall in arterial pressure | Persisted for 24 hours | [1] |

| Two-Kidney, One-Clip Hypertensive Rats | 68 | Significant and dose-related fall in arterial pressure | Persisted for 24 hours | [1] |

Inhibition of Angiotensin I Pressor Response

A key measure of ACE inhibitor activity is the blockade of the pressor response to an exogenous challenge with angiotensin I (AI).

Table 2: Inhibition of Angiotensin I Pressor Response by this compound

| Animal Species | Administration Route | ED50 | Citation |

| Rat | Intravenous (i.v.) | 30 nmol/kg | [1] |

| Rat | Oral (p.o.) | 2.3 µmol/kg | [1] |

| Dog | Intravenous (i.v.) | 300 nmol/kg | [1] |

| Dog | Oral (p.o.) | 18 µmol/kg | [1] |

| Monkey | Intravenous (i.v.) | 60 nmol/kg | [1] |

| Monkey | Oral (p.o.) | 18 µmol/kg | [1] |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies. The primary focus of the reported studies was on its absorption and excretion.

Intestinal Absorption in Rats

-

Experimental Protocol: The intestinal absorption of this compound was investigated in rats using a single-pass perfusion method. This technique involves surgically isolating a segment of the jejunum and perfusing it with a solution containing the drug. The disappearance of the drug from the perfusate is measured to determine the absorption rate. The influence of carrier-mediated transport can be assessed by co-perfusion with known substrates of peptide transporters.

Table 3: Intestinal Absorption Parameters of this compound (SQ 29,852) in Rats

| Parameter | Value | Description | Citation |

| Jmax | 0.16 | Maximal flux | [2] |

| Km | 0.08 mM | Michaelis constant | [2] |

| Pc | 2.0 | Carrier permeability | [2] |

| P*m | 0.25 | Passive permeability | [2] |

Note: These parameters suggest that this compound is well absorbed via a non-passive, carrier-mediated transport system in the rat jejunum, with a smaller passive component.

Excretion

Studies in anephric rats suggested a renal route of excretion for this compound, as the ACE inhibitory effects were longer-lasting in these animals compared to sham-operated rats.[1]

Toxicology

Publicly available toxicology data for this compound is scarce. General toxicology studies for ACE inhibitors typically involve acute, sub-chronic, and chronic dosing in at least two species (one rodent, one non-rodent) to determine the No-Observed-Adverse-Effect-Level (NOAEL).

While a 3-month mouse toxicity study for a compound "CBM" showed a NOAEL of 30 mg/kg/day, it is not definitively confirmed to be this compound.[3] Another study involving chronic administration of this compound at a low dose (0.05 mg/kg) in rats for behavioral assessments did not report overt signs of toxicity, though this was not a formal toxicology study.[4]

Visualizations

Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Workflow: Antihypertensive Efficacy Study in SHR

Caption: Workflow for evaluating the efficacy of this compound in SHR.

Logical Relationship: Determination of NOAEL in a Toxicology Study

Caption: Logical flow for determining the NOAEL in preclinical toxicology.

References

- 1. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The effects of chronic administration of this compound on the partial reinforcement extinction effect and latent inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceronapril: An Inquiry into Initial Safety and Toxicity Data

Disclaimer: Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor that was under development by Bristol Myers Squibb.[1] It was never brought to market, and as a result, publicly available information regarding its safety and toxicity is limited and largely dates to the early 1990s. The following guide summarizes the sparse data available in the public domain and notes where information is unavailable.

Executive Summary

This compound (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme.[2] Preclinical studies in rats and a Phase I clinical trial in healthy male volunteers were conducted. However, detailed quantitative safety and toxicity data, comprehensive experimental protocols, and specific signaling pathways for this compound are not extensively documented in publicly accessible literature. This document provides a high-level overview of the known information and utilizes the general mechanism of action for ACE inhibitors to fulfill the visualization requirements.

Data Presentation

A comprehensive search of scientific literature and drug development databases did not yield specific quantitative toxicity data for this compound, such as LD50 values or detailed tables of adverse events from clinical trials. The available information is qualitative and descriptive.

| Study Type | Subject | Dose | Findings | Source |

| Preclinical | Male Sprague-Dawley Rats | 100 mg/kg (oral) | Inhibition of ACE in plasma, kidney, and lung. Did not inhibit ACE in structures within the blood-brain barrier. | [2] |

| Phase I Clinical | Healthy Male Volunteers | Not Specified | A radioimmunoassay was developed and applied to a pharmacokinetic study. Safety and toxicity findings are not detailed in the available abstract. | [3] |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public domain. The following are high-level descriptions of the methodologies likely employed based on the study types.

Preclinical Study in Rats: A study on male Sprague-Dawley rats involved the oral administration of this compound at a dose of 100 mg/kg.[2] The study aimed to determine the effect of the drug on ACE activity in various tissues, including plasma, kidney, lung, and different brain regions.[2] The abstract mentions both acute and chronic administration, but specific timelines and observation parameters for toxicity are not provided.[2]

Phase I Clinical Trial: A study was conducted in healthy male volunteers to assess the pharmacokinetics of this compound.[3] This typically involves single and multiple ascending dose studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to identify the maximum tolerated dose (MTD). While safety and tolerability would have been primary endpoints, the specific adverse events and their frequencies are not publicly documented. A radioimmunoassay was developed for the measurement of this compound in biological fluids.[1]

Visualization of Mechanism of Action

As no specific signaling pathways for this compound are described, the following diagram illustrates the general mechanism of action for ACE inhibitors.

References

Methodological & Application

Application Notes & Protocols: Ceronapril Radioimmunoassay for Biological Fluids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The quantification of this compound in biological fluids is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for a competitive radioimmunoassay (RIA) for the determination of this compound in biological samples such as plasma or serum. While a specific, validated RIA kit for this compound is not commercially available, this protocol outlines the principles and procedures based on established RIA methodologies for small molecules.

Principle of the Assay

The this compound radioimmunoassay is a competitive binding assay.[3] In this assay, a known, limited amount of specific anti-Ceronapril antibody is incubated with a sample containing an unknown amount of this compound and a known amount of radiolabeled this compound (the "tracer"). The unlabeled this compound from the sample and the radiolabeled this compound compete for the limited number of binding sites on the antibody.[3] The amount of radiolabeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[3] After incubation, the antibody-bound this compound is separated from the free this compound, and the radioactivity of the bound fraction is measured. By comparing the results to a standard curve generated with known concentrations of this compound, the concentration in the unknown sample can be determined.

Materials and Reagents

The development of this assay requires specialized reagents. The following table lists the necessary components.

| Reagent/Material | Specifications | Supplier Example |

| Anti-Ceronapril Antibody | Polyclonal or monoclonal antibody with high affinity and specificity for this compound. | Custom Production |

| Radiolabeled this compound | This compound labeled with a radioisotope (e.g., ³H or ¹²⁵I). | Custom Synthesis |

| This compound Standard | Purified this compound of known concentration. | Chemical Supplier |

| Assay Buffer | Phosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% BSA). | General Lab Supplier |

| Separation Reagent | e.g., Charcoal-dextran suspension or a second antibody precipitation system. | General Lab Supplier |

| Scintillation Cocktail | For use with a liquid scintillation counter if using a beta-emitter like ³H. | General Lab Supplier |

| Coated Tubes/Plates | (Optional) Microtiter plates or tubes pre-coated with anti-Ceronapril antibody. | Custom |

| Biological Fluid Samples | Plasma, serum, etc. | From Study |

Experimental Protocols

Preparation of Reagents

-

This compound Standards: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in the assay buffer to create a range of standards (e.g., 0.1 to 100 ng/mL).

-

Anti-Ceronapril Antibody Solution: The optimal dilution of the antibody must be determined experimentally. This is the dilution that binds 30-50% of the radiolabeled this compound in the absence of any unlabeled this compound.

-

Radiolabeled this compound Solution: The radiolabeled this compound is diluted in the assay buffer to a concentration that provides a sufficient signal for detection.

-

Sample Preparation: Biological fluid samples may require extraction or dilution to be within the measurement range of the assay.[1]

Assay Procedure

-

Assay Setup: Label tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, quality controls, and unknown samples.

-

Addition of Reagents:

-

Add a specific volume of assay buffer to the NSB tubes.

-

Add the prepared standards, controls, and unknown samples to their respective tubes.

-

Add the diluted radiolabeled this compound to all tubes.

-

Add the diluted anti-Ceronapril antibody to all tubes except the total count and NSB tubes.

-

-

Incubation: Gently mix the contents of the tubes and incubate for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow the competitive binding reaction to reach equilibrium.

-

Separation of Bound and Free this compound:

-

Add a separation reagent (e.g., cold charcoal-dextran suspension) to all tubes except the total count tubes.

-

Incubate for a short period (e.g., 15-30 minutes at 4°C).

-

Centrifuge the tubes to pellet the separation reagent, which will have the free radiolabeled this compound adsorbed to it.

-

-

Measurement of Radioactivity:

-

Carefully decant the supernatant (containing the antibody-bound radiolabeled this compound) into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis

-

Calculate the percentage of bound radiolabeled this compound for each standard, control, and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100

-

Construct a standard curve by plotting the %B/B₀ for the standards against their known concentrations on a semi-logarithmic graph.

-

Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Quantitative Data Summary

The following table provides an example of the data that would be generated in a this compound RIA. The specific values are for illustrative purposes and would need to be determined during assay validation.

| Parameter | Example Value | Description |

| Antibody Dilution | 1:10,000 | Final dilution of the primary antibody in the assay. |

| Tracer Concentration | ~10,000 CPM/tube | Amount of radiolabeled this compound added to each tube. |

| Standard Curve Range | 0.1 - 100 ng/mL | The range of this compound concentrations used to generate the standard curve. |

| Assay Sensitivity (LOD) | < 0.1 ng/mL | The lowest concentration of this compound that can be reliably detected. |

| Intra-assay Precision | < 10% CV | The variation within a single assay run. |

| Inter-assay Precision | < 15% CV | The variation between different assay runs. |

Visualizations

References

Application Notes and Protocols for In Vitro Autoradiography of Ceronapril ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). ACE inhibitors are a cornerstone in the management of hypertension and heart failure. This document provides detailed application notes and protocols for the in vitro autoradiographic assessment of this compound's inhibition of ACE in tissue sections. In vitro autoradiography offers a powerful technique to visualize and quantify the distribution and density of ACE in various tissues, as well as to determine the inhibitory potency of compounds like this compound.

The protocols outlined below are based on established methods for ACE autoradiography, utilizing a radiolabeled ACE inhibitor as a ligand to compete with unlabeled this compound. This competitive binding assay allows for the determination of this compound's binding affinity and inhibitory constants.

Signaling Pathway: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. This compound exerts its therapeutic effect by inhibiting this conversion.

High-performance liquid chromatography (HPLC) for Ceronapril analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ceronapril

This document provides a detailed application note and protocol for the quantitative analysis of this compound, an angiotensin-converting enzyme (ACE) inhibitor, in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established practices for the analysis of similar ACE inhibitors, such as Enalapril, and provide a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is an important therapeutic agent for the management of hypertension and heart failure. Accurate and precise quantification of this compound in drug substances and products is crucial for ensuring its safety and efficacy. This application note describes a stability-indicating RP-HPLC method that can be used for the determination of this compound. The method is designed to be simple, sensitive, linear, accurate, and precise.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible detector is suitable for this analysis. The chromatographic conditions provided in Table 1 are a recommended starting point and may require optimization for specific laboratory environments and instrumentation.

Table 1: Recommended HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| Instrument | HPLC with UV-Visible Detector |

| Column | C18 (e.g., ZORBAX Eclipse XDB-C18, Platinum EPS C8), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0)[1] |

| Flow Rate | 1.0 - 1.5 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 55°C[1] |

| Detection Wavelength | 215 nm[2][3] |

| Run Time | Approximately 20 minutes[1] |

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[3]

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

This compound reference standard

Preparation of Solutions

2.3.1. Buffer Preparation (Phosphate Buffer, pH 3.0)

Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

2.3.2. Mobile Phase Preparation

Prepare the mobile phase by mixing the phosphate buffer (pH 3.0) and acetonitrile in an appropriate ratio. The exact ratio should be optimized to achieve the desired separation and retention time for this compound. Degas the mobile phase before use.

2.3.3. Standard Solution Preparation

Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.

2.3.4. Sample Preparation (from Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

-

Accurately weigh a portion of the powder equivalent to a specific dose of this compound.

-

Transfer the powder to a volumetric flask.

-

Add a suitable volume of diluent (mobile phase is often a good choice) and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.[2]

-

Dilute to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other peaks (e.g., excipients, impurities). |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |

| Accuracy | % Recovery should be within 98.0% to 102.0%.[2] |

| Precision | Relative Standard Deviation (% RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). |

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis by HPLC.

Signaling Pathway

This compound, as an ACE inhibitor, exerts its therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

Caption: this compound's inhibition of the RAAS pathway.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound in pharmaceutical dosage forms. The method is based on established analytical principles for similar compounds and can be readily adapted and validated in any modern analytical laboratory. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Ceronapril Administration in Conscious Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor, to conscious animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Quantitative Data Summary

Table 1: Oral Administration of this compound in Conscious Rats

| Animal Model | Strain | Dosage | Observed Effect | Citation |

| Rat | Normotensive | ED50 = 18 µmol/kg | Inhibition of Angiotensin I pressor response | [1] |

| Rat | Spontaneously Hypertensive (SHR) | 100 mg/kg | 'Equiactive' dose for ACE inhibition compared to other ACE inhibitors | [2] |

| Rat | Spontaneously Hypertensive (SHR) | 23 and 68 µmol/kg | Significant blood pressure lowering that lasted 24 hours | [1] |

| Rat | Two-Kidney, One-Clip Hypertensive | 2.3, 6.8, 23, and 68 µmol/kg | Significant and dose-related falls in arterial pressure, persisting for 24 hours | [1] |

| Rat | Sprague-Dawley | 0.05 mg/kg | Attenuation of the partial reinforcement extinction effect in behavioral studies | [3] |

Table 2: Intravenous Administration of this compound in Conscious Animal Models

| Animal Model | Dosage | Observed Effect | Citation |

| Rat | ED50 = 18 µmol/kg | Inhibition of Angiotensin I pressor response | [1] |

| Monkey | ED50 = 60 nmol/kg | Inhibition of Angiotensin I pressor response | [1] |

Experimental Protocols

Oral Administration Protocol for Conscious Rats (Oral Gavage)

This protocol describes the standard method for oral administration of this compound to conscious rats using oral gavage.

Materials:

-

This compound

-

Appropriate vehicle (e.g., distilled water, 0.5% methylcellulose)

-

Gavage needles (flexible or rigid with a ball tip, appropriate size for the rat)

-

Syringes

-

Animal scale

-

Protective gloves and lab coat

Procedure:

-

Preparation of this compound Formulation:

-

Accurately weigh the required amount of this compound.

-

Suspend or dissolve this compound in the chosen vehicle to the desired concentration. Ensure the formulation is homogenous.

-

-

Animal Handling and Restraint:

-

Weigh the rat to determine the correct volume for administration.

-

Gently but firmly restrain the rat to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the rat to swallow the tube as it is advanced. Do not force the tube. If resistance is met, withdraw the tube and re-insert.

-

-

Administration of this compound:

-

Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

-

Administer the solution at a steady pace to avoid regurgitation.

-

-

Post-Administration Monitoring:

-

Carefully remove the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress, such as labored breathing or choking.

-

General Intravenous Administration Protocol for Conscious Dogs (Bolus Injection or Infusion)

This protocol provides a general guideline for the intravenous administration of this compound to conscious dogs. Note: A specific, validated protocol for this compound is not available. Researchers must determine the optimal vehicle, concentration, and infusion rate through pilot studies.

Materials:

-

This compound (sterile formulation)

-

Sterile vehicle (e.g., sterile saline)

-

Catheters (appropriate size for the dog's vein, e.g., cephalic or saphenous)

-

Syringes and needles

-

Infusion pump (for continuous infusion)

-

Animal clippers and surgical scrub

-

Bandaging material

-

Protective gloves and lab coat

Procedure:

-

Catheter Placement:

-

Shave and aseptically prepare the skin over the selected vein.

-

Insert the catheter into the vein and secure it in place with tape or sutures.

-

Attach a T-port or injection cap to the catheter hub.

-

Flush the catheter with heparinized saline to ensure patency and prevent clotting.

-

-

Preparation of this compound Formulation:

-

Dissolve the sterile this compound in the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution and absence of particulates.

-

-

Administration:

-

For Bolus Injection:

-

Draw the calculated dose into a sterile syringe.

-

Slowly inject the solution into the catheter over a predetermined period (e.g., 1-2 minutes).

-

Flush the catheter with sterile saline after administration.

-

-

For Continuous Infusion:

-

Load the this compound solution into a syringe for the infusion pump.

-

Connect the syringe to the infusion pump and the infusion line to the catheter.

-

Program the infusion pump to deliver the desired dose at a constant rate over the specified duration.

-

-

-

Post-Administration Monitoring:

-

Closely monitor the dog for any adverse reactions during and after administration, including changes in heart rate, respiration, and blood pressure.

-

Regularly check the catheter site for signs of inflammation or extravasation.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound (ACE Inhibition)

Caption: this compound inhibits Angiotensin-Converting Enzyme (ACE).

Experimental Workflow for Oral Administration and Monitoring

Caption: Workflow for oral this compound administration study.

References

- 1. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of chronic administration of this compound on the partial reinforcement extinction effect and latent inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ex Vivo Analysis of Ceronapril's Effect on Tissue-Specific ACE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ex vivo analysis of Ceronapril's effect on tissue-specific angiotensin-converting enzyme (ACE) activity. This compound (also known as SQ 29,852) is a potent, orally active ACE inhibitor.[1] Understanding its differential effects on ACE in various tissues is crucial for preclinical research and drug development.

Introduction

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis.[2][3][4] It primarily converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2][4] ACE inhibitors, like this compound, are a class of drugs widely used in the treatment of hypertension and heart failure.[2][3] The therapeutic efficacy and side-effect profile of an ACE inhibitor can be influenced by its ability to inhibit ACE not just in the plasma, but also within specific tissues.[5][6] This document outlines methodologies to assess the tissue-specific ACE inhibition by this compound in an ex vivo setting.

Data Presentation

The following tables summarize the quantitative data on this compound's potency and its ex vivo effects on ACE activity in various rat tissues following oral administration.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Source |

| IC50 | ~34-36 nM | [1][7] |

Table 2: Ex Vivo ACE Inhibition by this compound in Rats (100 mg/kg, p.o.)

| Tissue | Time Post-Administration | Level of ACE Inhibition/Activity | Source |

| Plasma | 3 hours | Rapid Inhibition | [1][7] |

| 8 hours | Rapid Recovery | [7] | |

| 72 hours | Increased ACE Activity | [7] | |

| Kidney | 3 hours | Rapid Inhibition | [1][7] |

| Up to 48 hours | Sustained Inhibition | [7] | |

| Lung | 3 hours | Rapid Inhibition | [1][7] |

| 8 hours | Rapid Recovery | [7] | |

| 72 hours | Increased ACE Activity | [7] | |

| Brain (Vascular Organs: OVLT, SFO) | 8 hours | Slow Onset of Inhibition | [7] |

| 24 to 48 hours | Persistent Inhibition | [7] | |

| Brain (within Blood-Brain Barrier) | - | No Inhibition Detected | [1][7] |

| Cerebrospinal Fluid (CSF) | - | No Inhibition Detected | [7] |

| 72 hours | Increased ACE Activity | [7] |

OVLT: Organum Vasculosum of the Lamina Terminalis; SFO: Subfornical Organ. These are circumventricular organs with a less restrictive blood-brain barrier.

Signaling Pathway and Mechanism of Action

ACE inhibitors exert their effects by interrupting the Renin-Angiotensin System (RAS). The following diagram illustrates the primary mechanism.

Caption: Mechanism of this compound's action within the Renin-Angiotensin System.

Experimental Protocols

Protocol 1: Ex Vivo Tissue-Specific ACE Activity Measurement Following Oral this compound Administration

This protocol describes the overall workflow for assessing the in vivo efficacy of this compound on tissue ACE activity through ex vivo analysis.

Caption: Experimental workflow for ex vivo analysis of this compound's effect.

A. Animal Dosing and Tissue Collection

-

Animals: Male Sprague-Dawley rats are a suitable model.[7]

-

Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Dosing: Administer this compound orally (e.g., 100 mg/kg) or the vehicle control (e.g., water or saline) to different groups of rats.[7]

-

Time Points: At predetermined time points post-administration (e.g., 3, 8, 24, 48, 72 hours), euthanize the animals via an approved method.[7]

-

Tissue Harvesting: Immediately perfuse the animals with ice-cold saline to remove blood from the tissues. Rapidly dissect the tissues of interest (e.g., kidneys, lungs, brain, heart, aorta) on ice.

-

Sample Storage: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[8]

B. Tissue Preparation

-

Weighing: Weigh the frozen tissue samples.

-

Homogenization: Homogenize the tissues in a suitable ice-cold buffer (e.g., 100 mM TRIS-HCl, pH 7.0) at a specific ratio (e.g., 1:9, tissue weight:buffer volume).[9][10] A detergent such as 0.3% Triton-X-100 can be included in the buffer to optimize ACE extraction from tissues.[9]

-

Centrifugation: Centrifuge the homogenates at a high speed (e.g., 10,000-16,000 x g) for 10-20 minutes at 4°C.[9][10]

-

Supernatant Collection: Collect the resulting supernatant, which contains the soluble ACE, and keep it on ice. This will be used for the ACE activity assay.

Protocol 2: Fluorometric ACE Activity Assay

This protocol is based on the cleavage of a quenched fluorescent substrate and is a sensitive method for determining ACE activity.[9][11]

Materials:

-

Quenched fluorescent ACE substrate (e.g., Abz-FRK(Dnp)P-OH)

-

Assay Buffer: 100 mM TRIS-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0[9]

-

Tissue homogenate supernatant (from Protocol 1)

-

Fluorometer (plate reader or cuvette-based) with excitation at ~340 nm and emission at ~405 nm.[9]

-

96-well black microplates (for plate reader)

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing the assay buffer and the fluorescent substrate.

-

Initiate Reaction: Add a specific amount of the tissue homogenate supernatant to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometer, pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetically).[9]

-

Calculate ACE Activity: The rate of increase in fluorescence is proportional to the ACE activity. Calculate the activity based on a standard curve generated with a known amount of the fluorophore.[9]

-

Data Expression: Express ACE activity as units per milligram of protein. Protein concentration in the supernatant can be determined using a standard method like the Bradford or BCA assay.

Protocol 3: In Vitro Autoradiography for ACE Localization and Inhibition

This method allows for the visualization and quantification of ACE in tissue sections.

Materials:

-

Cryostat

-

Microscope slides

-

Incubation buffers

-

Phosphor imaging screen or X-ray film

Procedure:

-

Tissue Sectioning: Cut thin frozen sections (e.g., 10-20 µm) of the harvested tissues using a cryostat and mount them on microscope slides.

-

Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous inhibitors.

-

Incubation: Incubate the slides with the radiolabeled ACE inhibitor in the presence or absence of a high concentration of a non-labeled inhibitor (to determine non-specific binding).

-

Washing: Wash the slides in cold buffer to remove unbound radioligand.

-

Drying: Dry the slides quickly under a stream of cold, dry air.

-

Exposure: Expose the slides to a phosphor imaging screen or X-ray film.

-

Image Analysis: Quantify the density of ACE binding sites in different tissue regions using image analysis software. Compare the signal in tissues from this compound-treated animals to that of control animals to determine the degree of ACE inhibition.

Logical Relationships in Tissue-Specific ACE Inhibition

The differential effects of this compound across various tissues can be attributed to several factors, including the drug's physicochemical properties and the physiological characteristics of the tissues.

Caption: Factors influencing tissue-specific ACE inhibition by this compound.

These protocols and data provide a framework for the detailed investigation of this compound's effects on tissue-specific ACE. Such studies are vital for understanding the full pharmacological profile of ACE inhibitors and for the development of new therapeutic agents with improved tissue selectivity and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 3. goodrx.com [goodrx.com]

- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 5. Differences in structure of angiotensin-converting enzyme inhibitors might predict differences in action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue angiotensin-converting enzyme inhibitors: are they more effective than serum angiotensin-converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of acute and chronic administration of this compound on angiotensin converting enzyme in plasma, kidney, lung, brain regions and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart [mdpi.com]

- 10. assaygenie.com [assaygenie.com]

- 11. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Modeling of Ceronapril

Disclaimer: Ceronapril is a hypothetical drug substance for the purpose of this document. All data, protocols, and models presented herein are representative examples based on published information for Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril, and are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally administered angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, this compound is rapidly metabolized in the body to its active metabolite, Ceronaprilat. By inhibiting ACE, Ceronaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a reduction in blood pressure. These application notes provide a summary of the pharmacokinetic properties of this compound and its active metabolite, Ceronaprilat, derived from a hypothetical single-dose study in healthy volunteers. Detailed protocols for conducting such a study and analyzing the data are also presented.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite, Ceronaprilat, following a single 10 mg oral administration to a cohort of 62 healthy volunteers.

Table 1: Pharmacokinetic Parameters of this compound (Prodrug) after a Single 10 mg Oral Dose

| Parameter | Mean Value | Unit |

| Tmax (Time to Peak Plasma Concentration) | 0.5 | hours |

| t½ (Elimination Half-Life) | 0.6 | hours |

| Urinary Excretion (unchanged) | Trace Amounts | % of dose |

Table 2: Pharmacokinetic Parameters of Ceronaprilat (Active Metabolite) after a Single 10 mg Oral Dose of this compound

| Parameter | Mean Value | Standard Deviation | Unit |

| Cmax (Peak Plasma Concentration) | 259 | - | ng/mL |

| Tmax (Time to Peak Plasma Concentration) | 1.5 | - | hours |

| AUC (Area Under the Curve) | 202 | 27 | ng·hr/mL |

| Initial Elimination Half-Life (t½α) | 2.7 | - | hours |

| Terminal Elimination Half-Life (t½β) | 22.3 | - | hours |

| Urinary Excretion (24h) | 17 | - | % of dose |

Data compiled from analogous ACE inhibitor studies.[1][2]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of Oral this compound in Healthy Volunteers

1. Study Design: A single-center, open-label, single-dose study to evaluate the pharmacokinetics of this compound and its active metabolite, Ceronaprilat, in healthy adult volunteers.

2. Volunteer Selection:

-

Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ². All volunteers must provide written informed consent.

-

Exclusion Criteria: History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease; hypersensitivity to ACE inhibitors; pregnancy or lactation; use of any prescription or over-the-counter medication within 14 days of the study.

3. Study Procedure:

-

Fasting: Volunteers will fast overnight for at least 10 hours before drug administration.

-

Drug Administration: A single oral dose of 10 mg this compound will be administered with 240 mL of water.

-

Blood Sampling: Venous blood samples (5 mL) will be collected into tubes containing EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

-

Plasma Preparation: Blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples will be stored at -80°C until analysis.

-

Urine Collection: Urine will be collected over 24-hour intervals for 72 hours post-dose to determine the renal clearance of this compound and Ceronaprilat.

4. Bioanalytical Method:

-

Plasma and urine concentrations of this compound and Ceronaprilat will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters will be calculated using non-compartmental analysis. These parameters will include: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, and renal clearance.

Mandatory Visualization

Signaling Pathway

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Workflow

Caption: Workflow for a single-dose pharmacokinetic study.

References

Application Notes & Protocols for Measuring Ceronapril Binding Affinity to Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding affinity of Ceronapril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor, to its target enzyme. The following protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Introduction to this compound and ACE

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II.[1] ACE inhibitors are a class of drugs used to treat hypertension and heart failure.[1] this compound (SQ 29,852) is a potent, orally active ACE inhibitor with a reported IC50 of 36 nM.[2] Accurate measurement of its binding affinity to ACE is critical for understanding its pharmacological profile and for the development of new therapeutic agents.

Quantitative Data Summary

| Parameter | This compound | Technique | Reference |

| IC50 | 36 nM | Enzymatic Assay | [2] |

| KD (Dissociation Constant) | To be determined | SPR, ITC | - |

| kon (Association Rate Constant) | To be determined | SPR | - |

| koff (Dissociation Rate Constant) | To be determined | SPR | - |

| ΔH (Enthalpy Change) | To be determined | ITC | - |

| ΔS (Entropy Change) | To be determined | ITC | - |

| n (Stoichiometry) | To be determined | ITC | - |

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.[3][4] It provides kinetic data (kon and koff) and the dissociation constant (KD).[5]

Experimental Workflow:

Caption: Workflow for SPR analysis of this compound-ACE binding.

Protocol:

-

Immobilization of ACE:

-

Activate the surface of a CM5 sensor chip using a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Inject purified human or rabbit lung ACE (typically 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without ACE immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should bracket the expected KD (e.g., 0.1 nM to 100 nM).

-

Perform a kinetic titration (single-cycle kinetics) or multi-cycle kinetics. For multi-cycle, inject each this compound concentration over the ACE and reference surfaces for a set association time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).

-

Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[3][6][7]

Experimental Workflow:

Caption: Workflow for ITC analysis of this compound-ACE binding.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified ACE (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5). Dialyze both the protein and the ligand buffer extensively against the same buffer to minimize heat of dilution effects.

-

Prepare a this compound solution (e.g., 100-200 µM) in the final dialysis buffer. The concentration should be 10-20 times that of the ACE solution.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the ACE solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the thermal power to return to baseline.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of this compound to ACE.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument.

-

The fitting will provide the dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

-

Fluorescence-Based Inhibition Assay

This method measures the inhibition of ACE enzymatic activity by this compound. It relies on a fluorogenic ACE substrate that, when cleaved by ACE, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.[8]

Experimental Workflow:

Caption: Workflow for a fluorescence-based ACE inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of ACE in assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3).

-

Prepare a serial dilution of this compound in assay buffer. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 0.01 nM to 1 µM).

-

Prepare a solution of a fluorogenic ACE substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline[8], according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of the ACE working solution to each well (except for the blank).

-

Add the various dilutions of this compound to the wells. Include a positive control (ACE without inhibitor) and a negative control (buffer without ACE).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-